molecular formula C14H18O3S B14514764 4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl acetate CAS No. 62738-27-6

4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl acetate

Katalognummer: B14514764
CAS-Nummer: 62738-27-6
Molekulargewicht: 266.36 g/mol
InChI-Schlüssel: CBOURNMATMAOSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl acetate is an organic compound that features a benzylsulfanyl group attached to a 2-methyl-3-oxobutan-2-yl acetate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl acetate typically involves the reaction of benzyl mercaptan with 2-methyl-3-oxobutan-2-yl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl acetate involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which may further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl chloride
  • 4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl bromide
  • 4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl iodide

Uniqueness

4-(Benzylsulfanyl)-2-methyl-3-oxobutan-2-yl acetate is unique due to its acetate group, which can undergo hydrolysis to release acetic acid. This property can be exploited in various chemical and biological applications, making it distinct from its halide counterparts.

Eigenschaften

CAS-Nummer

62738-27-6

Molekularformel

C14H18O3S

Molekulargewicht

266.36 g/mol

IUPAC-Name

(4-benzylsulfanyl-2-methyl-3-oxobutan-2-yl) acetate

InChI

InChI=1S/C14H18O3S/c1-11(15)17-14(2,3)13(16)10-18-9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3

InChI-Schlüssel

CBOURNMATMAOSV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC(C)(C)C(=O)CSCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.